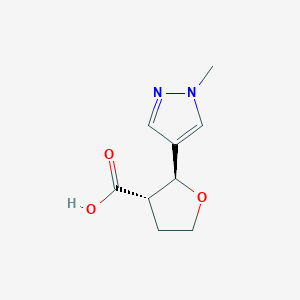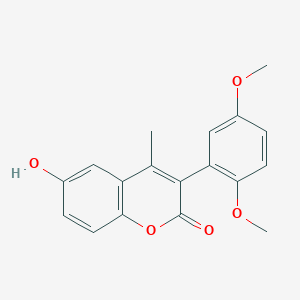![molecular formula C9H15ClO3S B2356033 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride CAS No. 2305254-05-9](/img/structure/B2356033.png)
2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride, also known as OSES, is a chemical compound used in scientific research. It is a sulfonating agent that is commonly used in the synthesis of sulfonamides and other organic compounds. OSES is an important tool in the field of organic chemistry, and its properties and applications have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
The compound has been used in the synthesis of various chemical structures. For instance, Wang et al. (2011) synthesized 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, which involved a spiro compound similar to 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride. This process was analyzed using single-crystal X-ray diffraction to understand its molecular structure, indicating its utility in structural chemistry research (Wang et al., 2011).
Dipeptide Synthon Synthesis
In peptide synthesis, compounds like 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride are useful as building blocks. Suter et al. (2000) reported the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, demonstrating the compound's application in advanced synthetic chemistry and biochemistry (Suter et al., 2000).
Thermolysis and Chemical Reactions
King and Khemani (1985) explored the thermolysis of 2-(phenylthio)ethanesulfonyl chloride, a compound structurally related to 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride. This study provides insight into the chemical behavior of sulfonyl chlorides under thermal conditions, which is crucial for understanding the stability and reactivity of similar compounds (King & Khemani, 1985).
Application in Organic and Biomolecular Chemistry
In the field of organic and biomolecular chemistry, 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride-related compounds have been investigated for their stereochemical properties and reactivity. Weijers et al. (2007) studied the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, highlighting the biological significance of these compounds (Weijers et al., 2007).
Propriétés
IUPAC Name |
2-(6-oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)5-2-8-6-9(7-13-8)3-1-4-9/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLLFYWTCLMRCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}({[4-(trifluoromethyl)phenyl]methyl})amino)propanoic acid](/img/structure/B2355953.png)
![1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2355954.png)
![4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2355956.png)
![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)


![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)



![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2355971.png)
